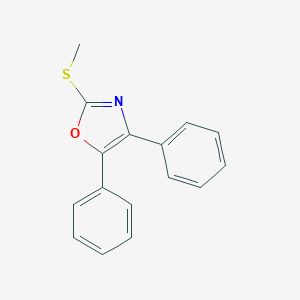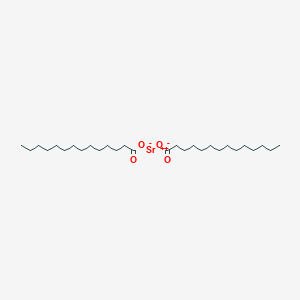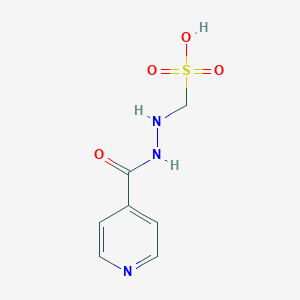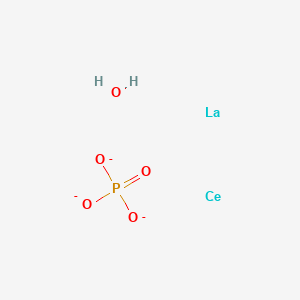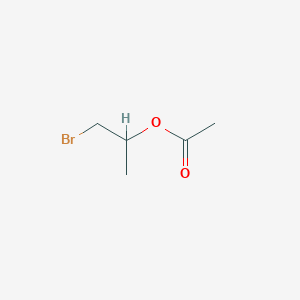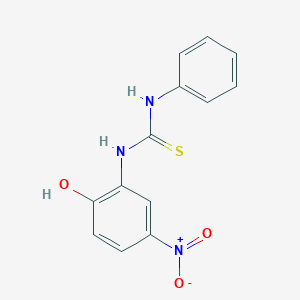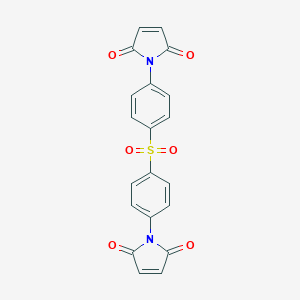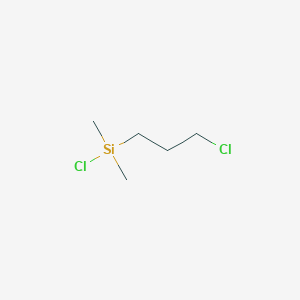
Dilithium germanate
Vue d'ensemble
Description
Dilithium germanate is a chemical compound composed of lithium, germanium, and oxygen It is represented by the formula Li₂GeO₃
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dilithium germanate can be synthesized through various methods. One common approach involves the solid-state reaction of lithium carbonate and germanium dioxide at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 800°C to 1000°C. The resulting product is then cooled and ground into a fine powder.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as sol-gel processes or hydrothermal synthesis. These methods allow for better control over the particle size and morphology of the final product, which can be crucial for specific applications.
Analyse Des Réactions Chimiques
Types of Reactions: Dilithium germanate can undergo various chemical reactions, including:
Oxidation: It can react with oxygen at elevated temperatures to form lithium germanium oxide.
Reduction: Under certain conditions, it can be reduced to elemental germanium and lithium oxide.
Substitution: It can participate in substitution reactions where lithium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Typically involves heating in an oxygen-rich environment.
Reduction: Often requires a reducing agent such as hydrogen gas or carbon monoxide.
Substitution: Can be achieved using solutions of other metal salts.
Major Products Formed:
Oxidation: Lithium germanium oxide.
Reduction: Elemental germanium and lithium oxide.
Substitution: Various lithium-substituted germanates.
Applications De Recherche Scientifique
Dilithium germanate has several scientific research applications, including:
Materials Science: Used in the development of advanced ceramics and glass materials due to its high thermal stability and unique optical properties.
Electronics: Investigated for use in lithium-ion batteries as an anode material, offering high energy density and good cycling stability.
Chemistry: Employed as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism by which dilithium germanate exerts its effects depends on its application. In lithium-ion batteries, for example, it acts as an anode material, where lithium ions intercalate and deintercalate during charge and discharge cycles. This process involves the movement of lithium ions between the anode and cathode, facilitated by the unique crystal structure of this compound.
Comparaison Avec Des Composés Similaires
Lithium germanium oxide (Li₂GeO₄): Similar in composition but with different stoichiometry and properties.
Lithium silicate (Li₂SiO₃): Shares similar structural characteristics but contains silicon instead of germanium.
Lithium titanate (Li₂TiO₃): Another lithium-based compound with applications in batteries and ceramics.
Uniqueness: Dilithium germanate stands out due to its specific combination of lithium and germanium, which imparts unique electronic and optical properties. Its high thermal stability and ability to form various nanostructures make it particularly valuable in advanced materials research and electronic applications.
Propriétés
IUPAC Name |
dilithium;dioxido(oxo)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/GeO3.2Li/c2-1(3)4;;/q-2;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMFQUQEGVFPCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][Ge](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeLi2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924386 | |
| Record name | Dilithium oxogermanebis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12315-28-5 | |
| Record name | Dilithium germanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012315285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilithium oxogermanebis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilithium germanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


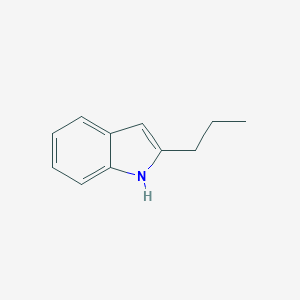
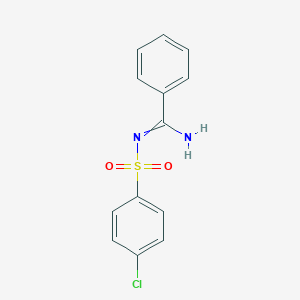
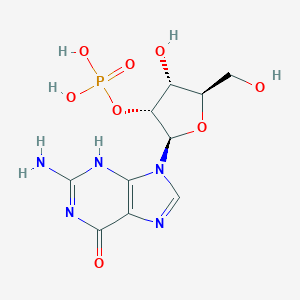
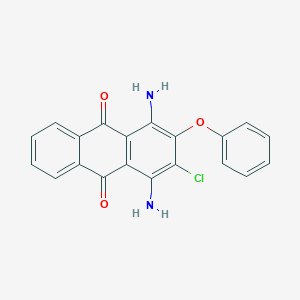
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B76262.png)
![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)
